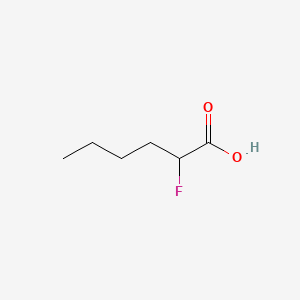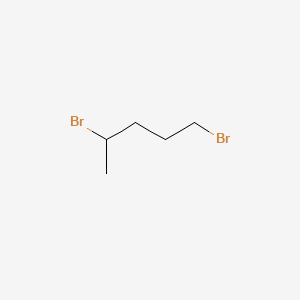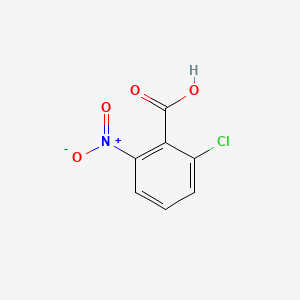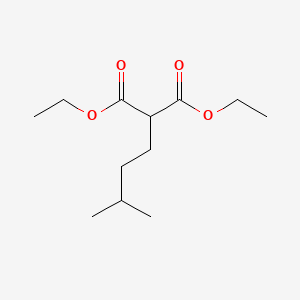
2-氟己酸
描述
2-Fluorohexanoic acid is an organic compound with the molecular formula C6H11FO2 .
Synthesis Analysis
The synthesis of 2-Fluorohexanoic acid involves multiple steps. The theoretical background of this synthesis involves enolate chemistry (Hell-Volhard-Zelinsky reaction), nucleophilic substitution, and elimination reactions .Molecular Structure Analysis
The molecular structure of 2-Fluorohexanoic acid contains a total of 19 bonds. There are 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
2-Fluorohexanoic acid has a molecular weight of 134.15 . It is a solid substance .科学研究应用
Medicine: Diagnostic Imaging and Drug Development
2-Fluorohexanoic acid has potential applications in medicine, particularly in diagnostic imaging and drug development. Its fluorine atom can be used for radiolabeling, which is crucial in positron emission tomography (PET) imaging . Additionally, the compound’s properties may be explored for developing new pharmaceuticals that require fluorinated structures to enhance potency and selectivity .
Biotechnology: Enzyme Inhibition and Protein Interaction Studies
In biotechnology, 2-Fluorohexanoic acid can be utilized in enzyme inhibition studies due to its structural similarity to natural substrates. It can also serve as a tool for studying protein interactions and enzyme mechanisms .
Organic Chemistry: Synthesis of Fluorinated Compounds
Organic chemists value 2-Fluorohexanoic acid for synthesizing fluorinated analogs of bioactive molecules. Its incorporation into organic compounds can significantly alter their physical and chemical properties, making it a valuable reagent in the synthesis of new materials .
Environmental Science: Pollution Tracking and Ecosystem Monitoring
Environmental scientists may use 2-Fluorohexanoic acid as a tracer to monitor pollution levels and study the impact of various compounds on ecosystems. Its presence and breakdown in environmental samples can provide insights into chemical pathways and degradation processes .
Materials Science: Development of Fluorinated Polymers
In materials science, 2-Fluorohexanoic acid can contribute to the development of fluorinated polymers and materials. These materials often exhibit enhanced stability and resistance to solvents and heat, making them suitable for a wide range of applications .
Analytical Chemistry: Chromatography and Spectroscopy
Analytical chemists may explore the use of 2-Fluorohexanoic acid in chromatography and spectroscopy as a standard or reagent. Its unique properties can aid in the separation and identification of complex mixtures .
Pharmacology: Drug Metabolism and Pharmacokinetics Studies
Pharmacologists might investigate 2-Fluorohexanoic acid in the context of drug metabolism and pharmacokinetics. Understanding how fluorinated compounds like this are metabolized can inform the design of new drugs with improved efficacy and reduced side effects .
Agriculture: Soil Amendment and Plant Growth
In agriculture, 2-Fluorohexanoic acid could be studied for its effects on soil chemistry and plant growth. While not a common agricultural additive, its influence on soil properties and nutrient uptake could offer new avenues for enhancing crop yields sustainably .
属性
IUPAC Name |
2-fluorohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWPBSAPAJJTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorohexanoic acid | |
CAS RN |
1578-57-0 | |
| Record name | Hexanoic acid, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC84355 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches to obtain enantiomerically pure 2-fluorohexanoic acid?
A1: Two main approaches are highlighted in the research:
- Enzyme-Catalyzed Kinetic Resolution: This method utilizes enzymes like lipase to selectively hydrolyze one enantiomer of the racemic ethyl 2-fluorohexanoate, leaving behind the desired enantiomer. This method yielded ethyl (S)-2-fluorohexanoate with 81% enantiomeric excess (ee) [].
- Stereospecific Synthesis from L-(+)-Norleucine: This approach involves the conversion of L-(+)-norleucine to the optically pure 2-fluorohexanoic acid through diazotization and subsequent fluorination using either DAST reagent or fluoride ion displacement [].
Q2: What makes the stereospecific synthesis using fluoride ion displacement a more practical approach for obtaining (R)-2-fluorohexanoic acid ethyl ester?
A2: While both DAST reagent and fluoride ion displacement can achieve stereospecific fluorination, the latter is deemed more practical likely due to the lower cost and easier handling of fluoride salts compared to DAST reagent [].
Q3: Can asymmetric catalysis be used to synthesize optically active 2-fluorohexanoic acid?
A3: Yes, research indicates that asymmetric hydrogenation of α,β-unsaturated carboxylic acids using ruthenium-optically active phosphine complexes as catalysts can produce optically active 2-fluoroalkanoic acids, including (R)-2-fluorohexanoic acid []. This method offers a potentially efficient and scalable route for enantioselective synthesis.
Q4: Are there any analytical methods available to determine the enantiomeric purity of 2-fluorohexanoic acid and its derivatives?
A4: The research on enzymatic resolution mentions the use of "assay methods" to determine the enantiomeric purity of both ethyl 2-fluorohexanoate and 2-fluorohexanoic acid []. While the specific methods are not detailed in this paper, it suggests that established analytical techniques are available for this purpose. Further investigation into chiral separation techniques like chiral HPLC or GC would be beneficial for researchers interested in this aspect.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















